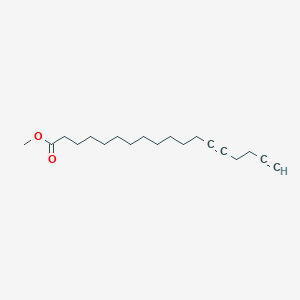
Methyl octadeca-13,17-diynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-13,17-diynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of two triple bonds at the 13th and 17th positions of an 18-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl octadeca-13,17-diynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers and derivatives, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and whole cells to carry out selected organic reactions. Biotransformations have become accepted as powerful methodologies in synthetic organic chemistry, and the use of commercially available biocatalysts such as lipases is common .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octadeca-13,17-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Yields a mixture of positional isomers and derivatives, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate.
Reduction: Produces saturated esters.
Substitution: Results in halogenated derivatives.
Applications De Recherche Scientifique
Methyl octadeca-13,17-diynoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl octadeca-13,17-diynoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8,10-octadecadiynoate: Another acetylenic fatty ester with triple bonds at the 8th and 10th positions.
Methyl 10,13-octadecadiynoate: Contains triple bonds at the 10th and 13th positions.
Methyl octadeca-6,8-diynoate: Features triple bonds at the 6th and 8th positions.
Uniqueness
Methyl octadeca-13,17-diynoate is unique due to the specific positioning of its triple bonds at the 13th and 17th positions. This distinct structure imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
58444-06-7 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-13,17-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h1H,4-5,8-18H2,2H3 |
Clé InChI |
QFYCWRCVKYJBRI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCC#CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


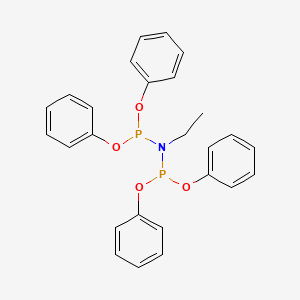
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
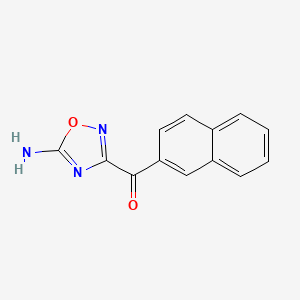
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
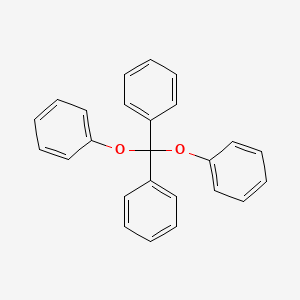
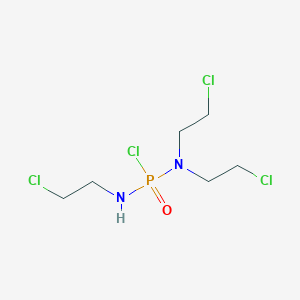

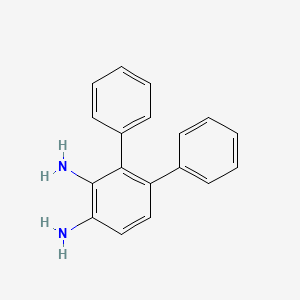
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
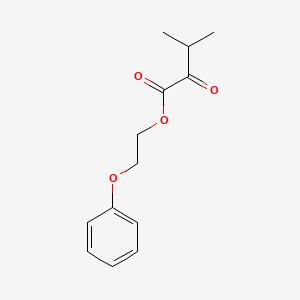


![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
